Cas no 397843-70-8 (3-(Butylaminocarbonyl)phenylboronic acid)

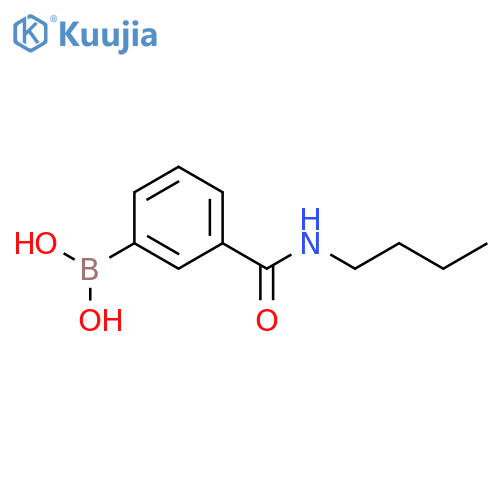

397843-70-8 structure

商品名:3-(Butylaminocarbonyl)phenylboronic acid

CAS番号:397843-70-8

MF:C11H16BNO3

メガワット:221.060643196106

MDL:MFCD04115691

CID:303416

PubChem ID:3693263

3-(Butylaminocarbonyl)phenylboronic acid 化学的及び物理的性質

名前と識別子

-

- (3-(Butylcarbamoyl)phenyl)boronic acid

- 3-(Butylaminocarbonyl)phenylboronic acid

- 3-(n-Butylcarbamoyl)benzeneboronic acid

- [3-(butylcarbamoyl)phenyl]boronic acid

- Boronic acid,B-[3-[(butylamino)carbonyl]phenyl]-

- 3-(N-BUTYLAMINOCARBONYL)PHENYLBORONIC ACID

- MFCD04115691

- AB20408

- AKOS015839735

- (3-(Butylcarbamoyl)phenyl)boronicacid

- AS-64633

- 397843-70-8

- CS-0175916

- D71313

- A853699

- 3-(Butylaminocarbonyl)benzeneboronic acid

- SCHEMBL177577

- UMTGJEHDHSYNMS-UHFFFAOYSA-N

- DTXSID30395133

- 3-(butylcarbamoyl)phenylboronic acid

- DB-087036

-

- MDL: MFCD04115691

- インチ: InChI=1S/C11H16BNO3/c1-2-3-7-13-11(14)9-5-4-6-10(8-9)12(15)16/h4-6,8,15-16H,2-3,7H2,1H3,(H,13,14)

- InChIKey: UMTGJEHDHSYNMS-UHFFFAOYSA-N

- ほほえんだ: CCCCNC(C1=CC(B(O)O)=CC=C1)=O

計算された属性

- せいみつぶんしりょう: 221.12200

- どういたいしつりょう: 221.122

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 4

- 重原子数: 16

- 回転可能化学結合数: 6

- 複雑さ: 223

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 69.6A^2

じっけんとくせい

- 密度みつど: 1.2±0.1 g/cm3

- ゆうかいてん: 216-224°C

- ふってん: Not available

- フラッシュポイント: Not available

- 屈折率: 1.533

- PSA: 69.56000

- LogP: 0.28720

- じょうきあつ: Not available

3-(Butylaminocarbonyl)phenylboronic acid セキュリティ情報

- シグナルワード:warning

- 危害声明: Irritant

- 警告文: P264+P280+P305+P351+P338+P337+P313

- 危険カテゴリコード: 36/37/38

- セキュリティの説明: S26; S36/37/39

-

危険物標識:

- リスク用語:R36/37/38

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

3-(Butylaminocarbonyl)phenylboronic acid 税関データ

- 税関コード:2931900090

- 税関データ:

中国税関番号:

2931900090概要:

その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。監督管理条件:AB(入国貨物通関表、出国貨物通関表)。最恵国待遇関税:6.5%。一般関税:30.0%

要約:

2931900090。その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)。最恵国待遇関税:6.5%。一般関税:30.0%

3-(Butylaminocarbonyl)phenylboronic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | B693963-1g |

3-(Butylaminocarbonyl)phenylboronic acid |

397843-70-8 | 1g |

$ 80.00 | 2022-06-06 | ||

| Alichem | A019063966-25g |

3-(Butylaminocarbonyl)phenylboronic acid |

397843-70-8 | 97% | 25g |

$386.92 | 2023-09-02 | |

| eNovation Chemicals LLC | D505134-10g |

(3-(ButylcarbaMoyl)phenyl)boronic acid |

397843-70-8 | 97% | 10g |

$900 | 2023-09-02 | |

| TRC | B693963-500mg |

3-(Butylaminocarbonyl)phenylboronic acid |

397843-70-8 | 500mg |

$ 87.00 | 2023-04-18 | ||

| Fluorochem | 219649-5g |

3-(Butylcarbamoyl)phenyl)boronic acid |

397843-70-8 | 95% | 5g |

£225.00 | 2022-02-28 | |

| eNovation Chemicals LLC | D505134-5g |

(3-(ButylcarbaMoyl)phenyl)boronic acid |

397843-70-8 | 97% | 5g |

$236 | 2024-05-24 | |

| abcr | AB150287-250 mg |

3-(Butylaminocarbonyl)phenylboronic acid, 97%; . |

397843-70-8 | 97% | 250mg |

€86.40 | 2023-05-09 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H52693-1g |

3-(n-Butylcarbamoyl)benzeneboronic acid, 97% |

397843-70-8 | 97% | 1g |

¥3644.00 | 2023-02-06 | |

| Aaron | AR00C11G-25g |

3-(Butylaminocarbonyl)phenylboronic acid |

397843-70-8 | 98% | 25g |

$458.00 | 2025-01-24 | |

| A2B Chem LLC | AF60120-25g |

3-(Butylaminocarbonyl)phenylboronic acid |

397843-70-8 | 98% | 25g |

$338.00 | 2024-04-20 |

3-(Butylaminocarbonyl)phenylboronic acid 関連文献

-

Aryya Ghosh,Anagha Karne,Sourav Pal,Nayana Vaval Phys. Chem. Chem. Phys., 2013,15, 17915-17921

-

Hsing-I. Hsiang,Chang-Ting Yang,Jui-Huan Tu RSC Adv., 2016,6, 99297-99305

-

Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009

-

Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386

397843-70-8 (3-(Butylaminocarbonyl)phenylboronic acid) 関連製品

- 252663-47-1(4-(N-Benzylaminocarbonyl)phenylboronic acid)

- 389621-83-4(4-(Piperidine-1-carbonyl)phenylboronic acid)

- 762262-07-7(4-(Cyclohexylaminocarbonyl)phenylboronic acid)

- 625470-96-4((3-(Benzylcarbamoyl)phenyl)boronic acid)

- 515140-26-8(4-(Cyclopropylaminocarbonyl)phenylboronic acid)

- 850567-23-6((3-(Cyclopropylcarbamoyl)phenyl)boronic acid)

- 252663-48-2(4-(Butylaminocarbonyl)phenylboronic acid)

- 850567-25-8(3-(Cyclohexylaminocarbonyl)phenylboronic acid)

- 850567-39-4(3-(Dipropylcarbamoyl)phenylboronic acid)

- 389621-81-2([4-(pyrrolidine-1-carbonyl)phenyl]boronic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:397843-70-8)3-(Butylaminocarbonyl)phenylboronic acid

清らかである:99%

はかる:25g

価格 ($):416.0